molecular formula C19H12F2O B461588 4-(4-Fluorophenyl)-4'-fluorobenzophenone

4-(4-Fluorophenyl)-4'-fluorobenzophenone

Cat. No.: B461588
M. Wt: 294.3g/mol
InChI Key: UCXGUJKSPQSQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-4'-fluorobenzophenone is a fluorinated aromatic ketone of high interest in chemical and pharmaceutical research. This compound is part of the benzophenone family, known for its utility in organic synthesis and material science. As a research chemical, its primary value lies in its role as a versatile building block and synthetic intermediate . Related fluorobenzophenone derivatives are commonly employed in the synthesis of pharmaceuticals and other complex organic molecules . The specific substitution pattern on the benzophenone core makes it a candidate for developing compounds with targeted biological activities. Furthermore, structurally similar compounds are widely used as photoinitiators in UV-curable coatings and inks . These photoinitiators absorb ultraviolet light to start a polymerization reaction, and the fluorination can impart desirable properties such as reduced yellowing and enhanced performance . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Researchers should handle this material with appropriate precautions, as related compounds may cause skin and eye irritation and respiratory irritation .

Properties

Molecular Formula

C19H12F2O

Molecular Weight

294.3g/mol

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)phenyl]methanone

InChI

InChI=1S/C19H12F2O/c20-17-9-5-14(6-10-17)13-1-3-15(4-2-13)19(22)16-7-11-18(21)12-8-16/h1-12H

InChI Key

UCXGUJKSPQSQDQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Difluorobenzophenone

Catalytic Routes for Carbonyl-Directed Functionalization

Catalytic methods that build the diaryl ketone structure are central to the synthesis of 4,4'-difluorobenzophenone (B49673). These routes often involve the formation of the carbonyl group (C=O) by linking two fluorophenyl moieties or by introducing a carbonyl group onto a pre-existing difluorinated backbone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a foundational and widely used method for synthesizing aryl ketones, including 4,4'-difluorobenzophenone. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The most common approach is the acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride. rsc.org This reaction is typically catalyzed by aluminum chloride (AlCl₃). rsc.org The reaction proceeds by the formation of an electrophilic acylium ion from the 4-fluorobenzoyl chloride and AlCl₃, which then attacks the electron-rich fluorobenzene ring. To achieve high selectivity for the desired 4,4'-isomer and minimize the formation of byproducts, reaction conditions such as temperature and catalyst loading are carefully controlled. nih.gov For instance, one procedure involves the slow addition of a mixture of 4-fluorobenzoyl chloride and fluorobenzene to a suspension of aluminum chloride in a solvent like orthodichlorobenzene at low temperatures (-14 °C), yielding the product in 64% yield after workup.

Alternative reagents and catalysts have also been explored. One patented process describes the reaction of fluorobenzene with phosgene (B1210022) in hydrofluoric acid, using boron trifluoride as the catalyst. liv.ac.uk Another variation employs thiophosgene (B130339) in the presence of a Friedel-Crafts catalyst like iron(III) chloride or aluminum chloride. nih.gov A different strategy involves reacting p-fluorobenzotrichloride with fluorobenzene using an aluminum trichloride (B1173362) catalyst, followed by a hydrolysis step to yield the final product with high yield (90-91%) and purity (99.9%). google.com

MethodReagentsCatalystKey ConditionsYieldReference
Standard Acylation Fluorobenzene, 4-Fluorobenzoyl chlorideAlCl₃Low temperature (-12 °C to RT) in orthodichlorobenzene64%
Phosgene Route Fluorobenzene, PhosgeneBF₃Hydrofluoric acid solventNot specified liv.ac.uk
Benzotrichloride (B165768) Route p-Fluorobenzotrichloride, FluorobenzeneAlCl₃1. Acylation (0-25 °C) 2. Hydrolysis (azeotropic temp)90-91% google.com
Thioposgene Route Fluorobenzene, ThiophosgeneAlCl₃ or FeCl₃1. Thione formation 2. Hydrolysis/OxidationNot specified nih.gov
Alternative Catalyst Fluorobenzene, 4-Fluorobenzoyl chlorideAntimony pentahalideNot specifiedNot specified google.com

Catalytic Carbonylation Techniques

Catalytic carbonylation represents a powerful strategy for synthesizing ketones by introducing a carbonyl group (CO) between two organic fragments. These reactions are often catalyzed by transition metals, particularly palladium. liv.ac.ukacs.org For the synthesis of symmetrical diaryl ketones like 4,4'-difluorobenzophenone, methods involving the oxidative carbonylation of arylboronic acids have been developed. liv.ac.uk In this approach, a 4-fluorophenylboronic acid substrate could theoretically be coupled with carbon monoxide in the presence of a palladium catalyst to form the desired ketone. liv.ac.uk

A patented process describes obtaining 4,4'-difluorobenzophenone by reacting fluorobenzene with carbon monoxide and oxygen in an autoclave, facilitated by a noble metal catalyst. liv.ac.uk While specific details are limited, this highlights the direct carbonylation of the C-H bond of fluorobenzene as a potential route.

Modern advancements in palladium-catalyzed carbonylation often utilize carbon monoxide surrogates to avoid handling the toxic gas directly. nih.gov For example, 2,4,6-trichlorophenyl formate (B1220265) has been used as a crystalline CO source for the carbonylation of aryl bromides. nih.gov Another innovative approach is the palladium-catalyzed carbonylative Suzuki–Miyaura reaction, which couples an iodoarene with an arylboronic acid, using a difluorocarbene precursor as an in situ source of carbon monoxide. rsc.org These advanced methods provide milder and more practical alternatives for the synthesis of diaryl ketones and are applicable in principle to the production of 4,4'-difluorobenzophenone from appropriate 4-fluorophenyl precursors. rsc.orgliv.ac.uk

Halogen-Fluorine Exchange Reactions for Selective Fluorination

The Halogen-Fluorine Exchange (Halex) reaction is a method used to introduce fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine or bromine. This nucleophilic substitution is a key step in the synthesis of many fluorinated aromatic compounds.

In the context of 4,4'-difluorobenzophenone synthesis, this strategy typically starts with a more readily available dichlorinated analogue, 4,4'-dichlorobenzophenone (B107185). google.com A patented process describes the reaction of 4,4'-dichlorobenzophenone with potassium fluoride (B91410) at elevated temperatures, ranging from 150 °C to 200 °C, to yield the target compound. liv.ac.ukgoogle.com This reaction is often performed in a high-boiling polar aprotic solvent. However, a significant challenge with this method is that the exchange reaction is a reversible equilibrium, which can result in incomplete conversion and complicate the purification of the final product. google.com Despite this, reported yields for this process range from 65% to 85%. google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. acs.orgnih.govresearchgate.net The carbonyl group of the benzophenone (B1666685) core acts as such an activating group, making SNAr a viable strategy for synthesizing 4,4'-difluorobenzophenone.

One SNAr approach involves the displacement of nitro groups from 4,4'-dinitrobenzophenone. A patent describes a process where a nitro group is exchanged for a fluorine atom using a fluoride source and a phase transfer catalyst like tetramethylammonium (B1211777) fluoride. liv.ac.uk Another patent details the synthesis from 4,4'-dinitrodiphenylmethane, which is first oxidized and then undergoes nucleophilic substitution with tetramethylammonium fluoride, achieving a yield of about 70%. liv.ac.uk

Alternatively, halide leaving groups can be displaced, as seen in the Halex reaction discussed previously, which is a specific type of SNAr reaction. liv.ac.uk The success of the SNAr reaction is highly dependent on the leaving group's ability to depart and the stability of the Meisenheimer intermediate formed upon nucleophilic attack. nih.gov The presence of the electron-withdrawing carbonyl group para to the substitution site is crucial for activating the ring toward attack by the fluoride nucleophile. researchgate.net

Green Chemistry Approaches in 4,4'-Difluorobenzophenone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the synthesis of 4,4'-difluorobenzophenone, this translates to developing routes that are more atom-economical, use less hazardous solvents and reagents, and minimize waste. nih.gov

One process that aligns with green chemistry principles is a two-step synthesis starting from fluorobenzene and formaldehyde (B43269). liv.ac.ukresearchgate.net In the first step, fluorobenzene is reacted with formaldehyde under catalysis by an organic sulfonic acid to produce difluorodiphenylmethane. liv.ac.ukresearchgate.net This intermediate is then oxidized in a second step using nitric acid to form 4,4'-difluorobenzophenone. liv.ac.ukresearchgate.net A key advantage of this method is that, aside from byproducts, water is the only other substance formed in a stoichiometric amount, reducing corrosive and difficult-to-recycle waste streams associated with traditional Friedel-Crafts reactions. liv.ac.uknih.gov

The use of recyclable catalysts is another cornerstone of green chemistry. nih.gov Research into solid acid catalysts or alternative Lewis acids that can be easily recovered and reused for Friedel-Crafts acylation, such as certain metal triflates, offers a greener alternative to the stoichiometric amounts of AlCl₃ typically used. nih.gov

Solvent-Free Reaction Conditions

Reducing or eliminating organic solvents is a primary goal of green chemistry, as solvents often account for the majority of waste in a chemical process. nih.gov While truly solvent-free industrial-scale synthesis of 4,4'-difluorobenzophenone is not widely documented, methods that reduce solvent usage have been developed.

In some synthetic preparations, a liquid reactant can also serve as the solvent, thereby eliminating the need for an additional substance. For example, in the acid-catalyzed reaction of fluorobenzene and formaldehyde, an excess of fluorobenzene is used, which acts as both the primary reactant and the reaction solvent. liv.ac.uk This approach simplifies the process and reduces solvent waste.

Mechanochemical methods, such as ball milling and grinding, represent true solvent-free techniques that have been successfully applied to various organic reactions, including the synthesis of azo dyes. These methods use mechanical energy to initiate reactions between solid-state reactants. While specific applications of mechanochemistry for the synthesis of 4,4'-difluorobenzophenone are not yet established in the reviewed literature, it represents a promising area for future research to develop more environmentally benign synthetic protocols.

Environmentally Benign Reagent Systems

In recent years, a significant shift towards green chemistry has influenced the synthesis of 4,4'-difluorobenzophenone. Researchers have explored alternative reagents and catalytic systems that minimize environmental impact.

Another approach focuses on the reaction of fluorobenzene with formaldehyde, catalyzed by organic sulfonic acids, to produce difluorodiphenylmethane. This intermediate is then oxidized using nitric acid to form 4,4'-difluorobenzophenone. google.comwipo.int This method offers an alternative pathway that avoids some of the more hazardous reagents used in other syntheses.

The table below summarizes a green synthetic route for 4,4'-difluorobenzophenone.

StepReactantsCatalyst/ReagentSolventProductEnvironmental Consideration
Oxidation p-Fluorotoluene, Hydrogen PeroxideHydrobromic Acid-p-Fluorobenzoic AcidUse of hydrogen peroxide as a relatively clean oxidant. google.com
Acyl Chlorination p-Fluorobenzoic AcidSolid Triphosgene1,2-Dichloroethanep-Fluorobenzoyl Chloride-
Condensation p-Fluorobenzoyl Chloride, FluorobenzeneAluminum Trichloride-4,4'-DifluorobenzophenoneMild reaction conditions. google.com

Optimization of Reaction Parameters for High Purity and Yield

Achieving high purity (≥99.9%) and yield is critical for the application of 4,4'-difluorobenzophenone in PEEK synthesis. google.compatsnap.com Consequently, extensive research has been dedicated to optimizing reaction parameters in various synthetic routes.

In the synthesis involving the acylation of fluorobenzene with p-fluorobenzotrichloride, careful control of reaction conditions is crucial. One patented method details mixing p-fluorobenzotrichloride with anhydrous fluorobenzene and then cooling the mixture to 0-5°C before adding anhydrous aluminum chloride. patsnap.com The subsequent hydrolysis step is performed by adding the intermediate to water and heating to the azeotropic temperature for 5 hours. patsnap.com This process, followed by recrystallization from methanol (B129727), yields a product with a purity of 99.9% and a yield of up to 91%. patsnap.comgoogle.com

The optimization of a multi-step process starting from p-fluorotoluene has also been reported to achieve high purity. google.compatsnap.com In the initial oxidation step, the temperature is raised to 75°C, and the reaction proceeds for 6 hours under light exposure. patsnap.com The subsequent condensation reaction using aluminum trichloride as a catalyst, followed by vacuum distillation and recrystallization from methanol, results in a final product with a purity of ≥99.9% and a melting point of 107°C to 109°C. google.compatsnap.com

The reaction between fluorobenzene and formaldehyde demonstrates the importance of temperature control. The reaction temperature is typically maintained between -15°C and +70°C, with a preference for 0°C to 30°C. google.com Lower temperatures at the beginning of the reaction favor the formation of the desired 4,4'-difluorodiphenylmethane isomer over the 2,4' isomer. google.com

The following tables present data on optimized reaction parameters from different synthetic routes.

Table 1: Optimization of the Acylation of Fluorobenzene with p-Fluorobenzotrichloride Data derived from a patented preparation method. patsnap.comgoogle.com

ParameterValueOutcome
Acylation Temperature 0-5°CHigh selectivity
Acylation Time 20 minEfficient reaction
Hydrolysis Temperature Azeotropic TemperatureEffective hydrolysis and recovery of fluorobenzene. patsnap.com
Hydrolysis Time 5 hoursCompletion of hydrolysis
Final Purity 99.9%High-purity product. patsnap.comgoogle.com
Final Yield 90-91%High yield. patsnap.comgoogle.com

Table 2: Optimization of the Synthesis from p-Fluorotoluene Data derived from a patented method for preparing high-purity 4,4'-difluorobenzophenone. google.compatsnap.com

StepParameterValueOutcome
Oxidation Temperature75°CEfficient oxidation of p-fluorotoluene. patsnap.com
Oxidation Reaction Time6 hoursCompletion of the oxidation reaction. patsnap.com
Purification MethodVacuum Distillation, Recrystallization (Methanol)High purity product
Final Purity ≥99.9%Meets requirements for PEEK synthesis. google.compatsnap.com
Melting Point 107-109°CIndicates high purity. google.compatsnap.com

Mechanistic Investigations of 4,4 Difluorobenzophenone Reactivity

Detailed Reaction Pathways of the Carbonyl Group

The carbonyl group is a primary site of reactivity in 4,4'-difluorobenzophenone (B49673). Its carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The presence of two fluorophenyl groups influences this reactivity.

Nucleophilic addition is a characteristic reaction of carbonyl compounds like 4,4'-difluorobenzophenone. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. youtube.comlibretexts.org

The general mechanism can be summarized in two steps:

Nucleophilic attack: The nucleophile forms a new covalent bond with the carbonyl carbon. This is typically the rate-determining step. The hybridization of the carbonyl carbon changes from sp² to sp³.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid added during workup, resulting in the final alcohol product. ucalgary.ca

Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents), and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). youtube.comlibretexts.orgdalalinstitute.com For instance, the reaction with a Grignard reagent (R-Mg-X) would lead to the formation of a tertiary alcohol after hydrolysis. libretexts.org Similarly, reduction with a hydride reagent like sodium borohydride (NaBH₄) would yield a secondary alcohol. uop.edu.pkpharmaguideline.com

The fluorine atoms on the phenyl rings, being electron-withdrawing, are expected to slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).

Table 1: Examples of Nucleophilic Addition Reactions

Reagent Nucleophile Intermediate Final Product
Grignard Reagent (RMgX) R⁻ Tetrahedral Alkoxide Tertiary Alcohol
Sodium Borohydride (NaBH₄) H⁻ Tetrahedral Alkoxide Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) H⁻ Tetrahedral Alkoxide Secondary Alcohol

The photochemical reduction of benzophenones in the presence of a hydrogen donor, such as isopropyl alcohol, is a well-studied process that proceeds via a free-radical mechanism. youtube.com This reaction is initiated by the absorption of UV light, which promotes the benzophenone molecule to an excited singlet state (S₁), followed by efficient intersystem crossing to a more stable triplet state (T₁). youtube.comhilarispublisher.com

The key steps in the mechanism are:

Photoexcitation and Intersystem Crossing: 4,4'-difluorobenzophenone absorbs a photon (hν) to form an excited singlet state. This rapidly undergoes intersystem crossing to the lowest triplet state, ³(n,π*). aip.orgnih.gov This triplet state behaves like a diradical.

Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from the hydrogen donor (e.g., isopropyl alcohol), forming two radical species: a diarylketyl radical (from the benzophenone) and a ketyl radical from the alcohol. hilarispublisher.comresearchgate.net

Dimerization: Two diarylketyl radicals then couple to form the final product, a pinacol. researchgate.net

Studies on substituted benzophenones have shown that the rate of photoreduction is dependent on the nature of the substituents on the aromatic rings. nih.gov Electron-withdrawing substituents can influence the energy of the excited states and the stability of the resulting ketyl radical. The reaction is believed to arise from the n-π* triplet excited state. youtube.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the two phenyl rings in 4,4'-difluorobenzophenone towards electrophilic attack is governed by the electronic effects of both the central carbonyl group and the fluorine atoms.

In electrophilic aromatic substitution (EAS), an electrophile attacks the π-electron system of the aromatic ring, replacing a hydrogen atom. The substituents already present on the ring determine the rate and regioselectivity of the reaction. wikipedia.org

Carbonyl Group Effect: The benzoyl group (-CO-Ar) is a deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to the carbonyl group.

In 4,4'-difluorobenzophenone, each ring has a fluorine atom at the para position relative to the carbonyl bridge. Therefore, any electrophilic attack will occur on a ring that is deactivated by both the carbonyl group and the fluorine atom. The directing effects are as follows:

The fluorine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

The carbonyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5).

Since both substituents direct to the same positions (3, 3', 5, and 5'), electrophilic substitution, such as nitration or halogenation, is expected to occur at the positions ortho to the fluorine atoms and meta to the carbonyl group.

The fluorine substituent has a dual role in influencing the reactivity and selectivity of the aromatic rings. wikipedia.org

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). csbsju.edustackexchange.com

Resonance Effect (+M/+R): Fluorine has lone pairs of electrons in its 2p orbitals that can overlap with the 2p orbitals of the ring carbons. This allows it to donate electron density into the π-system, which preferentially stabilizes the arenium ion intermediates for ortho and para substitution. wikipedia.orgcsbsju.edu

While the inductive effect deactivates the entire ring, the resonance effect is what determines the ortho, para directing nature. For fluorine, the +M effect is significant enough to make fluorobenzene (B45895) more reactive towards EAS than chlorobenzene, despite fluorine's higher electronegativity. stackexchange.com In fact, the reactivity of fluorobenzene at the para position can be comparable to or even greater than that of benzene itself in some reactions. wikipedia.orgacs.orgacs.org This is often referred to as the "anomalous" reactivity of fluorobenzene. acs.orgresearchgate.net

In 4,4'-difluorobenzophenone, the strong deactivating effect of the carbonyl group will dominate, making electrophilic substitution challenging. However, the fluorine atoms will still direct any substitution to the positions ortho to them. The interplay of these effects results in a significantly deactivated system with high regioselectivity for substitution at the 3, 3', 5, and 5' positions.

Table 2: Hammett Substituent Constants

Substituent σ_meta (σ_m) σ_para (σ_p) Effect
-F 0.34 0.05 -I > +M (Deactivating, o,p-directing)
-C(=O)C₆H₅ 0.38 0.50 -I, -M (Deactivating, m-directing)

Data sourced from various compilations. oup.comwikipedia.org

Photophysical and Photochemical Behavior

The photophysical properties of 4,4'-difluorobenzophenone are foundational to its photochemical reactivity. Like its parent compound, benzophenone, its behavior is characterized by absorption in the UV region, efficient intersystem crossing, and reactivity from the triplet excited state.

Upon absorption of UV light, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). This excitation primarily involves an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital. Following excitation, the molecule rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁), which has a longer lifetime and is the primary photoactive species. aip.orgnih.gov

Optically detected magnetic resonance (ODMR) spectra have been used to study the lowest triplet state of 4,4'-difluorobenzophenone. These studies show that the fine-structure parameters of the triplet state are strongly influenced by the halogen atoms at the para positions. A significant portion of the total spin density in the triplet state of benzophenone derivatives resides on the aromatic rings. aip.orgosti.gov This delocalization of spin density is a key factor in its photochemical reactivity, particularly in hydrogen abstraction reactions as described in the photochemical reduction mechanism. aip.org

Table 3: Selected Photophysical Data

Property Value/Description
UV Absorption Characterized by n→π* and π→π* transitions.
Excited States S₁ (Singlet), T₁ (Triplet)
Key Process Intersystem Crossing (S₁ → T₁)
Reactive State Lowest Triplet State (T₁) of (n,π*) character. nih.gov
Spin Density in T₁ Delocalized over carbonyl group and aromatic rings. aip.org

Electronic Transitions and Excited States

The photochemical reactivity of 4,4'-difluorobenzophenone is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule to an electronically excited state. Like other benzophenone derivatives, its UV-visible absorption spectrum is characterized by two main types of electronic transitions: the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions.

The n→π* transition involves the excitation of an electron from one of the non-bonding orbitals of the carbonyl oxygen to the lowest unoccupied π* molecular orbital. This transition is typically of lower energy and, consequently, occurs at a longer wavelength. For benzophenone, this transition is observed around 340-350 nm. The π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, is of higher energy and appears at shorter wavelengths, typically around 250 nm for benzophenone. The substitution with fluorine atoms at the para positions of the phenyl rings in 4,4'-difluorobenzophenone can influence the energies of these transitions.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). For benzophenones, the S₁ state is typically of n,π* character. This excited singlet state is very short-lived and rapidly undergoes a highly efficient process known as intersystem crossing (ISC) to a lower-energy triplet state (T₁). The high efficiency of this S₁ → T₁ transition is a key feature of benzophenone photochemistry and is largely responsible for its utility as a photoinitiator. The triplet state, also of n,π* character, has a significantly longer lifetime than the singlet state, allowing it to participate in subsequent chemical reactions.

The properties of the lowest triplet state of 4,4'-difluorobenzophenone have been investigated using techniques such as optically detected magnetic resonance (ODMR). These studies provide detailed information about the electronic and geometric structure of the triplet state, including the fine-structure tensor and hyperfine splittings. Research indicates that a significant portion of the spin density in the triplet state of benzophenone and its derivatives resides on the aromatic rings, a factor that is influenced by the presence of halogen substituents.

ParameterDescription
n→π* Transition Excitation of a non-bonding electron from the carbonyl oxygen to a π* orbital.
π→π* Transition Excitation of a π electron to a π* orbital.
Intersystem Crossing (ISC) A non-radiative transition between two electronic states with different spin multiplicities (e.g., S₁ → T₁).
Triplet State (T₁) An excited electronic state with two unpaired electrons of the same spin. It is the primary reactive species in many photochemical reactions of benzophenones.

Radical Formation and Energy Transfer Processes

The long-lived triplet state of 4,4'-difluorobenzophenone is a highly reactive species and is the primary precursor to radical formation. One of the most important reactions of the triplet benzophenone is hydrogen abstraction from a suitable hydrogen-donating substrate. This process leads to the formation of a ketyl radical, a species with the general formula R₂Ċ–OH.

In the case of 4,4'-difluorobenzophenone, the triplet state can abstract a hydrogen atom from a solvent or another molecule in the system, resulting in the formation of the 4,4'-difluorobenzophenone ketyl radical. This radical species is a key intermediate in many photoinitiated polymerization processes.

The properties of the 4,4'-difluorobenzophenone ketyl radical have been studied using transient absorption spectroscopy. This technique allows for the direct observation of short-lived species generated by a laser pulse. The transient absorption spectrum of the 4,4'-difluorobenzophenone ketyl radical in its excited state (D₁) has been characterized.

Benzophenone DerivativeKetyl Radical (D₁) Absorption Maxima (nm)Ketyl Radical (D₁) Lifetime (ns)
4-Fluorobenzophenone350, 5002.1
4,4'-Difluorobenzophenone 350, 500 1.8

Data obtained from studies of benzophenone derivatives in cyclohexane (B81311).

In addition to radical formation through hydrogen abstraction, the triplet state of 4,4'-difluorobenzophenone can also participate in energy transfer processes. If another molecule with a lower triplet energy is present in the system, the excited benzophenone can transfer its energy to this molecule, returning to its ground state while promoting the other molecule to its triplet state. This process, known as triplet-triplet energy transfer, is a fundamental mechanism in photosensitization. The efficiency of this energy transfer depends on the triplet energies of the donor (benzophenone) and the acceptor, as well as their proximity and relative orientation.

The formation of radicals and the occurrence of energy transfer are competitive processes, and their relative importance depends on the specific reaction conditions, including the nature of the solvent and the presence of other reactive species. A comprehensive understanding of these pathways is crucial for controlling the outcome of photochemical reactions initiated by 4,4'-difluorobenzophenone.

Advanced Spectroscopic and Structural Characterization of 4,4 Difluorobenzophenone and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and characterizing the bonding within 4,4'-Difluorobenzophenone (B49673).

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 4,4'-Difluorobenzophenone, spectra are often recorded on solid samples prepared as a potassium bromide (KBr) pellet. libretexts.org

The analysis reveals characteristic absorption bands corresponding to specific vibrational modes. A prominent and strong absorption peak is observed for the carbonyl (C=O) group stretching vibration, a key feature of the benzophenone (B1666685) core. youtube.com The spectrum also displays characteristic peaks for C-F stretching, C-H stretching and bending, and aromatic C=C stretching vibrations.

Vibrational Mode Wavenumber (cm⁻¹) Source
Carbonyl (C=O) Stretch~1696 youtube.com
Aromatic C=C StretchVaries
C-F StretchVaries
Aromatic C-H StretchVaries

Note: Specific wavenumbers for all peaks are not consistently reported across general literature, but the C=O stretch is a well-documented, characteristic peak.

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. libretexts.org While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides better characterization of non-polar bonds and symmetric vibrations. For complex molecules, combining both methods gives a more complete vibrational analysis. mdpi.com

In 4,4'-Difluorobenzophenone, the symmetric nature of the two fluorophenyl rings makes certain vibrations, like the symmetric stretching of the aromatic rings, particularly Raman active. Instrumentation such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer is utilized for these analyses. aps.org

Spectroscopy Technique Primary Information Provided Source
FT-IRVibrations of polar functional groups (e.g., C=O)
FT-RamanVibrations of non-polar bonds and symmetric systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 4,4'-Difluorobenzophenone by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrogen and carbon framework of the molecule. Due to the C₂ symmetry of 4,4'-Difluorobenzophenone, the two fluorophenyl rings are chemically equivalent. This symmetry simplifies the spectra, as corresponding protons and carbons on each ring produce identical signals.

In the ¹H NMR spectrum, the eight aromatic protons give rise to signals typically observed between 7.0 and 8.0 ppm when measured in solvents like DMSO-d₆. More specifically, when using deuterated chloroform (B151607) (CDCl₃) as the solvent, two distinct multiplets are typically observed around 7.82 ppm and 7.17 ppm.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Instead of thirteen individual carbon signals, fewer peaks are observed. There are typically four signals for the aromatic carbons and one signal for the carbonyl carbon. The carbon atoms directly bonded to fluorine exhibit splitting due to C-F coupling.

¹H NMR Data (CDCl₃)
Assignment Chemical Shift (ppm)
Aromatic Protons7.819
Aromatic Protons7.171
Source:
¹³C NMR Expected Signals
Carbon Type Expected Chemical Shift Range (ppm)
Carbonyl (C=O)190-230
Aromatic (C-F)115-160 (with C-F coupling)
Aromatic (C-H)115-160
Aromatic (C-C=O)115-160
Source: General ranges based on

Fluorine-19 (¹⁹F) NMR is exceptionally useful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides a clear window into the electronic environment of the fluorine atoms. Since the two fluorine atoms in 4,4'-Difluorobenzophenone are in identical chemical environments due to molecular symmetry, the ¹⁹F NMR spectrum shows a single signal.

The chemical shift of this signal is sensitive to the solvent used. For instance, in deuterated methanol (B129727) (methanol-d₄), the signal appears at approximately -108 ppm. In dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shift is observed around -106.5 ppm. This compound is often used as an internal standard in quantitative ¹⁹F NMR studies due to its sharp, well-defined signal.

¹⁹F NMR Data
Solvent Chemical Shift (ppm)
Methanol-d₄~ -108
DMSO-d₆~ -106.5
Source:

Electron Spin Resonance (ESR) Studies for Electronic Properties

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals. libretexts.org It is used to study the electronic structure, distribution of the unpaired electron's spin density, and the dynamics of radical species. libretexts.org

No specific Electron Spin Resonance (ESR) studies for 4,4'-Difluorobenzophenone or its radical derivatives were found in the available public literature. Therefore, no detailed research findings or data can be presented for this section.

Anion Radical Characterization and Coupling Constants

The anion radical of 4,4'-difluorobenzophenone, often referred to as its ketyl radical when protonated, is a paramagnetic species amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. jeol.comtamu.edu This technique provides detailed information on the distribution of the unpaired electron across the molecule through the analysis of hyperfine coupling constants (hfs). cdnsciencepub.compsu.edu These constants quantify the interaction between the electron spin and the magnetic moments of nearby nuclei, such as ¹H and ¹⁹F. psu.edu

While extensive EPR studies have been conducted on various benzophenone derivatives, including the perfluorobenzophenone anion radical and the 4,4'-dicyanobenzophenone (B135262) ketyl, specific and complete hyperfine coupling data for the 4,4'-difluorobenzophenone anion radical are not extensively detailed in the surveyed literature. rsc.orgresearchgate.netnih.gov However, comparative studies of fluorinated benzophenone radicals provide a key value for the fluorine hyperfine coupling. In a study focused on perfluorobenzophenone radicals, the coupling constant for the two equivalent para-fluorine nuclei in the 4,4'-difluorobenzophenone anion was reported. rsc.org This interaction is a direct measure of the spin density at the para-carbon positions and on the fluorine atoms themselves.

The generation of such radicals for EPR analysis can be achieved through photochemical methods in alcoholic solutions or via electrolytic reduction. jeol.comrsc.org The resulting EPR spectrum's splitting pattern and line intensities reveal the number of interacting nuclei and the magnitude of their coupling. For the 4,4'-difluorobenzophenone anion radical, one would expect to observe couplings from the two equivalent ¹⁹F nuclei and the two sets of equivalent aromatic protons (those ortho and meta to the carbonyl group).

NucleusHyperfine Coupling Constant (a) in Gauss (G)
para-Fluorine7.50 G rsc.org
ortho-ProtonsNot explicitly found in surveyed literature
meta-ProtonsNot explicitly found in surveyed literature

Table 1: Experimentally determined hyperfine coupling constant for the 4,4'-difluorobenzophenone anion radical. Data for proton couplings were not available in the cited literature.

Spin Polarization Effects of Fluorine Substituents

The introduction of fluorine atoms at the para positions of the benzophenone structure significantly influences the distribution of spin density in the corresponding radical anion. rsc.org Spin density refers to the spatial distribution of the unpaired electron, and its localization is key to understanding the radical's stability and reactivity. rsc.org The high electronegativity of fluorine atoms exerts a strong influence on the electronic structure.

In aromatic radicals, spin density is distributed primarily within the π-electron system. This distribution can be affected by substituents through both inductive and resonance (mesomeric) effects. Fluorine's strong inductive effect (-I) withdraws electron density from the ring through the sigma bond. Concurrently, its lone pairs can participate in a positive mesomeric effect (+M), donating electron density back into the π-system. The balance of these effects dictates the net electronic influence and the resulting spin distribution.

For the 4,4'-difluorobenzophenone anion radical, the unpaired electron is primarily localized in a π* molecular orbital. The fluorine substituents at the C4 and C4' positions modify the spin density at these carbons and, by extension, on the fluorine atoms themselves. rsc.org This delocalization is quantified by the hyperfine coupling constants. A significant fluorine coupling constant, such as the 7.50 G value reported, indicates a non-negligible amount of unpaired spin density resides on the fluorine atom and the carbon to which it is attached. rsc.org This is a result of spin polarization mechanisms, where the spin in the p_π orbital of the carbon atom induces a spin of the same sign in the fluorine's p_π orbital through conjugation. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

The electronic absorption and emission properties of 4,4'-difluorobenzophenone are governed by its benzophenone core structure, which features a carbonyl group conjugated with two phenyl rings. nih.gov These properties are modulated by the fluorine substituents. rsc.org

Characterization of Electronic Transitions (n-π, π-π)

The UV-Vis absorption spectrum of benzophenones in non-polar solvents typically displays two characteristic absorption bands. nih.gov These correspond to two primary types of electronic transitions:

n→π* Transition : This is a lower-energy transition involving the promotion of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is characteristically weak (low molar absorptivity, ε) and is often observed as a distinct band at longer wavelengths (around 330-350 nm for benzophenone). nih.gov Being symmetry-forbidden, it gains intensity through vibronic coupling.

π→π* Transition : This is a higher-energy, high-intensity transition (large ε) that involves the excitation of an electron from a bonding π orbital, delocalized across the conjugated system, to an anti-bonding π* orbital. For benzophenone, this transition typically appears as a strong absorption band at shorter wavelengths (around 250 nm). nih.gov

The solvent environment can significantly influence the position of these bands. The n→π* transition commonly undergoes a hypsochromic (blue) shift in polar solvents, as the polar solvent molecules stabilize the ground-state non-bonding orbital more than the excited state. Conversely, the π→π* transition often shows a bathochromic (red) shift in polar solvents. nih.govresearchgate.net For 4,4'-difluorobenzophenone, the fluorine substituents are expected to have a modest electronic effect on the positions of these absorption maxima compared to the parent benzophenone molecule.

Transition TypeApproximate λmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
π→π~250Heptane~18,600
n→π~338Heptane~164

Table 2: Typical UV-Vis absorption data for the parent compound, benzophenone, in a non-polar solvent. Specific values for 4,4'-difluorobenzophenone were not explicitly found in the surveyed literature, but are expected to be similar.

Phosphorescence Spectroscopy and Photophysical Parameters

Upon absorption of UV light, the initially formed excited singlet state (S₁) of 4,4'-difluorobenzophenone can undergo a highly efficient process called intersystem crossing (ISC) to populate the lower-energy excited triplet state (T₁). This process, which involves a change in electron spin, is characteristic of ketones like benzophenone. The deactivation of this triplet state back to the singlet ground state (S₀) can occur via the emission of a photon, a phenomenon known as phosphorescence.

Because the T₁ → S₀ transition is spin-forbidden, it occurs on a much longer timescale than fluorescence. Consequently, phosphorescence lifetimes (τ_P) are significantly longer, often in the microsecond to second range. The emission occurs at longer wavelengths (lower energy) compared to fluorescence. Studies on benzophenone derivatives show that the triplet state energy and phosphorescence spectra are key parameters in understanding their photochemical behavior. rsc.org The introduction of heavy atoms (like bromine in other derivatives) is known to significantly enhance the rate of intersystem crossing and shorten the phosphorescence lifetime due to increased spin-orbit coupling. rsc.org While fluorine is not a traditional heavy atom, its influence on the electronic structure can still modulate these photophysical parameters.

Photophysical ParameterValueConditions
Triplet State Energy (E_T)Not explicitly found in surveyed literature-
Phosphorescence λmax (nm)Not explicitly found in surveyed literature-
Phosphorescence Lifetime (τ_P)Not explicitly found in surveyed literature-
Triplet Quantum Yield (Φ_T)~1.0(Typical for benzophenones)

Table 3: Key photophysical parameters related to the triplet state of benzophenones. Specific experimental values for 4,4'-difluorobenzophenone were not available in the cited literature.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4,4'-difluorobenzophenone, this analysis provides invaluable information about its molecular conformation and the intermolecular forces that govern its crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry

The molecular structure of 4,4'-difluorobenzophenone has been determined by single-crystal X-ray diffraction. The analysis reveals that the molecule crystallizes in the monoclinic space group C2/c. A key feature of its solid-state structure is that the molecule possesses a crystallographic twofold rotational axis that passes through the carbonyl carbon and oxygen atoms.

ParameterValue
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)23.184
b (Å)6.170
c (Å)7.409
α (°)90
β (°)79.868
γ (°)90
Volume (ų)1043 cdnsciencepub.com
Z4
C(2)-C(1)-C(1')-C(2') Torsion Angle (°)47.1

Table 4: Crystallographic data for 4,4'-Difluorobenzophenone.

Impact of Crystallization Conditions on Structural Characterization

The precise three-dimensional arrangement of molecules within a crystal lattice is not merely an intrinsic property of a compound but is profoundly influenced by the conditions under which the crystal is formed. Crystallization is a complex process involving nucleation and growth, where solvent-solute and solute-solute interactions play a critical role in directing the assembly of molecules into a periodic arrangement. Consequently, variations in crystallization parameters—such as solvent choice, temperature, cooling rate, and the presence of impurities—can lead to the formation of different crystal structures, a phenomenon known as polymorphism. For 4,4'-Difluorobenzophenone and its derivatives, understanding the impact of these conditions is crucial for accurate structural characterization and ensuring the reproducibility of material properties.

The choice of solvent is one of the most significant factors affecting crystal growth. Solvents can influence crystal morphology and internal structure through various mechanisms, including polarity, hydrogen bonding capabilities, and viscosity. These properties affect the solubility of the compound and the energetics of the crystal-solvent interface, which can stabilize different crystal faces or molecular conformations. For instance, recrystallization from different solvents can yield crystals of varying habits, such as needles, plates, or prisms, which are macroscopic manifestations of the underlying molecular packing. In some cases, this can lead to the isolation of distinct polymorphic forms, each with a unique unit cell and space group.

Research on benzophenones and other organic molecules has repeatedly demonstrated that different solvents can favor the nucleation and growth of different polymorphs. iucr.orgnih.govresearchgate.net For example, studies on ritonavir (B1064) have shown that recrystallization from acetone, ethyl acetate, or acetonitrile (B52724) under high supersaturation yields a metastable polymorph (Form I), whereas using ethanol (B145695) under the same conditions produces the stable Form II. whiterose.ac.uk This solvent-dependent selectivity is attributed to how different solvent molecules interact with the solute in the solution phase, potentially favoring specific molecular conformations or intermolecular interactions that act as precursors to a particular crystal structure. whiterose.ac.uk

A definitive crystal structure for 4,4'-Difluorobenzophenone has been determined by single-crystal X-ray diffraction from a sample recrystallized from a cyclohexane (B81311) solution. iucr.org This analysis provides a foundational dataset for one specific set of crystallization conditions. The key structural parameters from this study are detailed in the table below.

Table 1: Crystallographic Data for 4,4'-Difluorobenzophenone from Cyclohexane Solution

Parameter Value Reference
Chemical Formula C₁₃H₈F₂O iucr.orgnih.gov
Crystal System Monoclinic iucr.orgnih.gov
Space Group C 1 2/c 1 iucr.orgnih.gov
a (Å) 23.184 iucr.orgnih.gov
b (Å) 6.170 iucr.orgnih.gov
c (Å) 7.409 iucr.orgnih.gov
α (°) 90 iucr.orgnih.gov
β (°) 79.868 iucr.orgnih.gov
γ (°) 90 iucr.orgnih.gov
Torsion Angle (C2-C1-C1'-C2') 47.1° iucr.org

Data obtained from single-crystal X-ray diffraction of a sample recrystallized from cyclohexane.

While a comprehensive study detailing multiple polymorphs of 4,4'-Difluorobenzophenone has not been published, various solvents have been employed for its purification and crystallization, suggesting that the compound may exist in different crystalline forms. The selection of a particular solvent system is often aimed at achieving high purity and a specific crystal quality suitable for subsequent applications.

Table 2: Solvents Used in the Recrystallization of 4,4'-Difluorobenzophenone

Solvent(s) Purpose/Observation Reference
Cyclohexane Growth of single crystals for X-ray diffraction analysis. iucr.org
Acetic Acid / Water (9:1) Purification and separation of isomers. iucr.org
Methanol Recrystallization to obtain white crystals with a melting point of 107-108 °C. wikipedia.org

This table lists solvents documented for the crystallization of 4,4'-Difluorobenzophenone, implying that the compound's structural properties could vary depending on the chosen system.

The different solvent environments listed in Table 2 likely result in variations in crystal packing due to differing solute-solvent interactions. A polar protic solvent like methanol can engage in hydrogen bonding, whereas a nonpolar aprotic solvent like cyclohexane interacts primarily through weaker van der Waals forces. An acidic medium like acetic acid and water can influence the protonation state of any impurities and alter the solvation sphere of the 4,4'-Difluorobenzophenone molecule. These distinct intermolecular force landscapes during crystallization can be sufficient to favor the formation of different polymorphs or solvates, which would possess different unit cell parameters and potentially different molecular conformations. Therefore, any structural characterization of 4,4'-Difluorobenzophenone must be contextualized by the crystallization conditions used to obtain the sample.

Table of Mentioned Compounds

Compound Name
4-(4-Fluorophenyl)-4'-fluorobenzophenone
4,4'-Difluorobenzophenone
Ritonavir
Ethanol
Acetone
Ethyl Acetate
Acetonitrile
Cyclohexane
Acetic Acid
Water

Computational and Theoretical Chemistry Studies of 4,4 Difluorobenzophenone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For 4,4'-Difluorobenzophenone (B49673), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. scispace.comnih.gov

The three-dimensional arrangement of atoms in 4,4'-Difluorobenzophenone is critical to its physical and chemical properties. Experimental determination via X-ray crystallography has shown that it crystallizes in the monoclinic space group C2/c. nih.gov

Computational conformational analysis involves scanning the potential energy surface by systematically rotating specific dihedral angles to identify the most stable, low-energy conformer. nih.govnih.gov For 4,4'-Difluorobenzophenone, the key dihedral angles are those between the two fluorophenyl rings and the central carbonyl group. DFT calculations can determine the optimized geometric parameters (bond lengths and angles) for the most stable conformer, which can then be compared with experimental data. researchgate.net Slight deviations between gas-phase theoretical calculations and solid-state experimental data are expected due to intermolecular interactions in the crystal lattice. researchgate.net

Table 1: Experimental Crystal Structure Data for 4,4'-Difluorobenzophenone. nih.gov
ParameterValue
FormulaC13H8F2O
Space GroupC 1 2/c 1
a23.184 Å
b6.170 Å
c7.409 Å
β79.868°

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 4,4'-Difluorobenzophenone, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. These sites are the primary centers for electrophilic interactions. The most positive potential (blue) would be located around the hydrogen atoms of the phenyl rings, making them the likely sites for nucleophilic attack. This visualization helps in understanding how the molecule interacts with other reagents and its role in polymerization reactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.comnih.gov

Table 2: Illustrative FMO and Reactivity Descriptor Data for a Related Benzophenone (B1666685) Derivative (4-fluoro-4'-hydroxybenzophenone) calculated via DFT (B3LYP/6-311++G(d,p)). scispace.com
ParameterValue (eV)
E_HOMO-6.426
E_LUMO-1.709
Energy Gap (ΔE)4.717
Ionization Potential (I)6.426
Electron Affinity (A)1.709
Chemical Hardness (η)2.358

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental in governing the structure and function of molecules, particularly in the solid state and in biological systems. NCI analysis, often performed using programs like NCIPLOT, is a computational method that visualizes these weak interactions in real space based on the electron density (ρ) and its reduced density gradient (s).

The resulting plots show broad surfaces of interaction, typically colored to differentiate their nature. Blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. For 4,4'-Difluorobenzophenone, an NCI analysis would reveal the weak van der Waals interactions between the phenyl rings and potential C-H···F and C-H···O interactions that stabilize the crystal packing.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a visual representation of close contacts between molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). This allows for the quantitative decomposition of the surface into contributions from different interaction types (e.g., H···H, C···H, F···H). For 4,4'-Difluorobenzophenone, this analysis would quantify the relative importance of various weak forces in its crystal structure, with H···H and C···H/H···C contacts typically being major contributors, alongside significant F···H contacts. nih.govresearchgate.net

Table 3: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Fluorinated Aromatic Compound.
Contact TypeContribution (%)
H···H~25%
F···H / H···F~20%
C···H / H···C~15%
C···C~10%
O···H / H···O~5%

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and data storage. nih.gov Computational chemistry, particularly DFT, provides a route to predict the NLO response of molecules, guiding the synthesis of new materials. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's NLO activity.

For a molecule to have a non-zero β value, it must lack a center of symmetry. Calculations are often compared to a standard reference, like urea, to gauge their potential. scispace.com Theoretical studies on related benzophenone derivatives suggest that substitutions can significantly enhance NLO properties. scispace.com The table below presents illustrative NLO data for 4-fluoro-4'-hydroxybenzophenone, showing how these properties are typically reported. scispace.com

Table 4: Illustrative NLO Properties for a Related Benzophenone Derivative (4-fluoro-4'-hydroxybenzophenone) calculated via DFT (B3LYP/6-311++G(d,p)). scispace.com
PropertyValue
Dipole Moment (μ)1.171 Debye
Polarizability (α)1.403 x 10⁻³⁰ esu
First Hyperpolarizability (β)7.226 x 10⁻³⁰ esu

Computational Vibrational Frequency Analysis and Comparison with Experimental Data

Computational vibrational analysis, primarily using Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For 4,4'-difluorobenzophenone, theoretical calculations of vibrational frequencies are compared with experimental data to achieve a detailed assignment of the fundamental vibrational modes.

Studies have shown that theoretical frequencies calculated using DFT methods, such as B3LYP, are generally in good agreement with experimental FT-IR and FT-Raman frequencies. However, it is common for the calculated wavenumbers in the gas phase to be slightly higher than the experimental values obtained in the solid phase. These discrepancies primarily arise because the calculations model the molecule in an isolated state, whereas experimental measurements in the solid state are influenced by intermolecular interactions and crystal lattice effects. chemeo.com

For instance, the low-frequency Raman and far-infrared spectra of 4,4'-difluorobenzophenone have been recorded and analyzed. Lattice dynamics calculations based on a semi-rigid molecule model predict a strong influence of intermolecular forces on certain molecular normal modes. Particularly, the torsional modes involving the phenyl rings are found to be sensitive to these external crystal field influences. Conversely, many other molecular modes are predicted to be largely unaffected by the crystal environment. The comparison between the calculated and experimental spectra allows for a confident assignment of observed bands to specific molecular motions, such as C-H stretching, C=O stretching, phenyl ring deformations, and C-F vibrations. chemeo.com

Table 1: Illustrative Comparison of Calculated vs. Experimental Vibrational Modes

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹) (DFT/B3LYP)Typical Experimental Wavenumber (cm⁻¹) (FT-IR/FT-Raman)
C=O Stretching~1660-1740~1630-1650
C-H Stretching~3030-3080~3000-3100
C-F Stretching~1200-1250~1210-1240
Phenyl Ring TorsionVaries (sensitive to crystal packing)Varies (sensitive to crystal packing)

Note: This table is illustrative, based on typical values for benzophenone derivatives and findings from related computational studies. Actual values can vary based on the specific computational method, basis set, and experimental conditions.

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the chemical reactivity of 4,4'-difluorobenzophenone. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and related electronic parameters, a quantitative understanding of the molecule's reactivity can be achieved.

Within the framework of DFT, these properties can be approximated using the energies of the HOMO and LUMO through Koopmans' theorem:

Ionization Potential (I): The energy required to remove an electron. It is approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as the negative of the LUMO energy (A ≈ -ELUMO).

From these fundamental properties, other important reactivity descriptors can be calculated:

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is half the difference between the ionization potential and electron affinity: η = (I - A) / 2. The HOMO-LUMO energy gap is a direct indicator of hardness; molecules with a large gap are considered "hard" and are generally less reactive.

Table 2: Global Reactivity Descriptors from Conceptual DFT

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Measure of electron-attracting power.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ = -χ)Measures the stabilization in energy when the system acquires electrons.

This table outlines the theoretical relationships used in computational studies to derive reactivity descriptors.

Computational methods are highly effective at identifying the specific atomic sites within a molecule that are most susceptible to chemical attack. For 4,4'-difluorobenzophenone, the primary use of which is in polymerization via nucleophilic aromatic substitution, identifying the sites for nucleophilic attack is of great interest.

Two common computational tools for this purpose are Molecular Electrostatic Potential (MEP) maps and Fukui functions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophilic attack. For 4,4'-difluorobenzophenone, the MEP map would show a negative potential around the carbonyl oxygen due to its lone pairs of electrons. Conversely, positive potential would be concentrated on the carbon atoms attached to the highly electronegative fluorine atoms, identifying them as the most likely sites for nucleophilic substitution.

Fukui Function Analysis: The Fukui function (f(r)) is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. The function f+(r) predicts the site for a nucleophilic attack (where an electron is added), while f-(r) predicts the site for an electrophilic attack (where an electron is removed). Computational analysis for 4,4'-difluorobenzophenone would show the largest values of f+(r) on the aromatic carbon atoms bonded to the fluorine atoms, confirming these as the chemically active sites for nucleophilic displacement reactions.

Solvent Effects on Electronic and Photophysical Properties: A Computational Perspective

The electronic and photophysical properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers a powerful lens through which to view these interactions. Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM) is the standard method for simulating these effects. nih.govrsc.org

These computational models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of electronic transition energies in different solvents, predicting shifts in the absorption maxima (λmax).

For molecules like 4,4'-difluorobenzophenone, which possess a polar carbonyl group, an increase in solvent polarity is expected to have a noticeable effect. Computational studies on similar aromatic ketones and donor-acceptor molecules consistently show a bathochromic (red) shift in the λmax of the π→π* transition as the solvent polarity increases. nih.gov This solvatochromic behavior indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The charge distribution in the excited state likely involves a degree of intramolecular charge transfer (ICT), which is enhanced by the polar environment. nih.gov

Table 3: Predicted Solvatochromic Shift in λmax for 4,4'-Difluorobenzophenone

SolventDielectric Constant (ε)Predicted λmax Shift
Cyclohexane (B81311)2.02Reference (Non-polar)
Toluene2.38Slight Bathochromic Shift
Tetrahydrofuran (THF)7.58Moderate Bathochromic Shift
Acetone20.7Significant Bathochromic Shift
Acetonitrile (B52724)37.5Strong Bathochromic Shift
Dimethyl Sulfoxide (DMSO)46.7Very Strong Bathochromic Shift

Note: This table illustrates the expected trend based on computational studies of similar compounds. A bathochromic shift indicates a shift to a longer wavelength.

Applications of 4,4 Difluorobenzophenone in Advanced Materials Science

Precursor for High-Performance Poly(aryl ether ketone)s (PAEKs)

4,4'-Difluorobenzophenone (B49673) is a critical electrophilic monomer for producing a class of high-performance thermoplastics known as poly(aryl ether ketone)s, or PAEKs. nist.gov These polymers are distinguished by their outstanding thermal stability, chemical inertness, and superior mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical industries. wright.edu The synthesis of PAEKs is generally achieved through nucleophilic aromatic substitution, where 4,4'-Difluorobenzophenone reacts with various nucleophilic bisphenol monomers. google.comgoogle.com

Polyetheretherketone (PEEK) Synthesis and Properties

Polyetheretherketone (PEEK) is the most prominent member of the PAEK family and is synthesized using 4,4'-Difluorobenzophenone. wikipedia.org The typical production method is a step-growth polycondensation reaction. globallcadataaccess.org This process involves reacting 4,4'-Difluorobenzophenone with the disodium (B8443419) salt of hydroquinone (B1673460). globallcadataaccess.org The hydroquinone is deprotonated in situ using a weak base like sodium carbonate, and the resulting nucleophile attacks the carbon positions on the fluorophenyl rings, displacing the fluoride (B91410) ions. globallcadataaccess.org This reaction is conducted at high temperatures, often around 300°C, in a high-boiling polar aprotic solvent such as diphenyl sulfone. globallcadataaccess.org

The resulting PEEK polymer possesses a semi-crystalline structure characterized by a combination of exceptional properties. wright.eduwikipedia.org Its molecular backbone, rich in aromatic rings, ether, and ketone linkages, provides both rigidity and some degree of flexibility. This structure is directly responsible for PEEK's high thermal stability and excellent mechanical performance, which are retained even at elevated temperatures. wikipedia.org

Table 1: Typical Properties of PEEK Synthesized via 4,4'-Difluorobenzophenone

Property Value
Melting Temperature (Tm) ~343 °C
Glass Transition Temperature (Tg) ~143 °C
Tensile Strength 90–100 MPa
Young's Modulus 3.6 GPa

Note: These values are typical and can be influenced by processing conditions and the degree of crystallinity.

Polyketanil Polymerization Pathways

While direct polymerization of 4,4'-difluorobenzophenone with bisphenols is the most common route to PAEKs, alternative pathways have been explored to control polymer properties and processability. One such method involves the synthesis of an intermediate polyketimine, which serves as a soluble precursor to the final poly(ether ketone).

In this pathway, a Schiff base (ketimine) is first formed from 4,4'-difluorobenzophenone. This ketimine monomer is then polymerized with a bisphenol like hydroquinone at a lower temperature in a solvent such as N-methyl-2-pyrrolidone (NMP). This reaction produces a high-molecular-weight, amorphous polyketimine that is more soluble than the final PEEK polymer. The final step involves an acid-catalyzed hydrolysis of the polyketimine, which converts the ketimine linkages back into ketone groups, yielding the target poly(ether ketone). This precursor route allows for easier processing and handling before conversion to the highly crystalline and less soluble final product.

Influence of 4,4'-Difluorobenzophenone on Polymer Thermal Stability and Mechanical Strength

The incorporation of 4,4'-Difluorobenzophenone as a monomer is fundamental to the high thermal stability and mechanical strength of PAEKs. The rigid aromatic rings and the strong ether and ketone linkages that form the polymer backbone are directly derived from this monomer. wikipedia.org This rigid structure restricts segmental motion of the polymer chains, leading to a high glass transition temperature (Tg) and melting temperature (Tm). wikipedia.org Consequently, polymers like PEEK maintain their structural integrity and mechanical properties at temperatures where many other engineering plastics would soften or degrade. wikipedia.org

The mechanical strength of these polymers is also a direct result of the robust chemical architecture imparted by 4,4'-Difluorobenzophenone. The strong covalent bonds within the polymer backbone and the significant intermolecular forces between the aromatic chains contribute to high tensile strength and stiffness. wikipedia.org The purity of the 4,4'-Difluorobenzophenone monomer is a critical factor; the presence of isomeric impurities, such as 2,4'-difluorobenzophenone (B154369), can disrupt the regularity of the polymer chain, leading to a decrease in molecular weight and, consequently, a reduction in both thermal and mechanical properties. researchgate.net

Polymer Chemistry: Building Block for Tailored Polymeric Materials

4,4'-Difluorobenzophenone is a versatile building block in polymer chemistry, enabling the synthesis of a wide array of tailored materials beyond standard PEEK. By strategically selecting different co-monomers to react with 4,4'-Difluorobenzophenone, chemists can fine-tune the properties of the resulting polymers for specific applications. wright.edu

Enhancing Mechanical Strength and Thermal Stability through Structural Incorporation

The principle of using 4,4'-Difluorobenzophenone to enhance polymer properties extends to the creation of various copolymers. By reacting it with different or multiple bisphenols, researchers can create PAEK copolymers with modified characteristics. wright.edu For instance, incorporating bulkier or more rigid bisphenol monomers can further increase the glass transition temperature and thermal stability. Conversely, introducing more flexible linkages can enhance toughness or improve solubility and processability.

The introduction of fluorine atoms into the polymer backbone via 4,4'-Difluorobenzophenone can also improve properties such as hydrophobicity and processability in certain copolymers. The ability to create these tailored materials allows for the development of advanced polymers designed for specific high-stress environments where a precise combination of thermal resistance, chemical inertness, and mechanical durability is required. wright.edu

Development of Proton Exchange Membranes (PEMs)

An important area of application for 4,4'-Difluorobenzophenone is in the development of materials for proton exchange membranes (PEMs), which are essential components of fuel cells. The goal is to create alternative membranes to the commonly used, expensive perfluorinated materials. This is achieved by synthesizing sulfonated poly(aryl ether ketone)s (SPAEKs).

In this process, 4,4'-Difluorobenzophenone is copolymerized with a sulfonated bisphenol monomer or a non-sulfonated bisphenol, with the resulting polymer being sulfonated in a post-polymerization step. The PAEK backbone provides the necessary mechanical strength and thermal stability, while the attached sulfonic acid (-SO₃H) groups provide the sites for proton conduction. The rigid and stable structure derived from the 4,4'-Difluorobenzophenone monomer ensures that the membrane remains robust under the operating conditions of a fuel cell. Research has shown that SPAEK copolymers synthesized with 4,4'-difluorobenzophenone can achieve high proton conductivity, making them promising candidates for future fuel cell applications.

Table 2: Mentioned Chemical Compounds

Compound Name
4-(4-Fluorophenyl)-4'-fluorobenzophenone
4,4'-Difluorobenzophenone
Poly(aryl ether ketone) (PAEK)
Polyetheretherketone (PEEK)
Hydroquinone
Diphenyl sulfone
Sodium carbonate
Polyketanil
Polyketimine
N-methyl-2-pyrrolidone (NMP)
2,4'-difluorobenzophenone

Optical Materials Development

4,4'-Difluorobenzophenone is utilized in the development of specialized optical materials, where its inherent photochemical properties and its utility as a chemical intermediate are exploited. google.comsolubilityofthings.com The presence of the benzophenone (B1666685) core is central to its optical functions, particularly in relation to ultraviolet (UV) light absorption.

The benzophenone moiety is well-known for its ability to absorb harmful ultraviolet radiation. frontiersin.org This characteristic makes 4,4'-Difluorobenzophenone and its derivatives valuable as UV stabilizers in plastics and advanced coatings. solubilityofthings.comfrontiersin.org Upon absorbing UV photons, the molecule can dissipate the energy through non-destructive photochemical processes, thereby protecting the underlying material from degradation, discoloration, and loss of mechanical integrity. frontiersin.org

The primary mechanism involves the absorption of UV light which excites the molecule to a higher energy state. This energy is then effectively converted into thermal energy, preventing the UV radiation from breaking chemical bonds within the polymer matrix of the coating. mdpi.com Benzophenone-based compounds are applied to a wide variety of materials, including polymers and rubbers, to enhance their durability and lifespan when exposed to sunlight. mdpi.comnist.gov The incorporation of fluorine atoms can further modify the electronic properties and stability of the molecule, influencing its absorption spectrum and performance as a UV stabilizer.

Table 1: General UV Absorption Characteristics of Benzophenone-Based UV Absorbers

Property Description
UV Absorption Range Benzophenone and its derivatives typically absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) regions.
Mechanism of Action Intramolecular hydrogen bonding (in hydroxyl-substituted benzophenones) and subsequent keto-enol tautomerism allows for the efficient dissipation of absorbed UV energy as heat.
Application Used as additives in coatings, plastics, and fabrics to prevent photodegradation. nist.gov

In the field of organic electronics, there is significant interest in developing non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices to overcome the limitations of traditional fullerene-based materials. rsc.org While 4,4'-Difluorobenzophenone is not used as an NFA itself, its chemical structure makes it a valuable precursor for the synthesis of more complex molecules with potential NFA characteristics.

The benzophenone framework serves as an electron-deficient core. mdpi.com This property is crucial for creating molecules with intramolecular charge-transfer states, which are essential for the function of many organic electronic materials. mdpi.com Research has shown that 4,4'-Difluorobenzophenone can be chemically modified through reactions with various electron-donating moieties, such as carbazole (B46965) and naphthylamine derivatives, to produce novel materials for organic light-emitting diodes (OLEDs). mdpi.com This same design principle—combining an electron-deficient core with electron-rich units—is fundamental to the synthesis of NFA molecules for OPVs. The highly twisted geometry of the benzophenone core can also help to reduce intermolecular interactions and self-quenching effects in the final material, which is a desirable trait for emissive layer components. mdpi.com Therefore, the potential of 4,4'-Difluorobenzophenone in OPVs lies in its role as a versatile building block for custom-synthesized, high-performance non-fullerene acceptors.

Liquid crystals are materials that exhibit phases intermediate between conventional liquids and solid crystals. tcichemicals.com Their molecules, or mesogens, typically possess a rod-like (calamitic) or disk-like (discotic) shape, which allows for long-range orientational order. tcichemicals.comnih.gov

4,4'-Difluorobenzophenone, in its own right, is not known to exhibit liquid crystalline behavior. Its molecular structure is inherently bent and lacks the high degree of geometric anisotropy (i.e., a rod-like shape) that is characteristic of most thermotropic liquid crystals. nih.gov Studies on the parent compound, benzophenone, have identified multiple crystalline phases (polymorphs) and the ability to form a supercooled liquid state, but no liquid crystal mesophases have been reported. researchgate.netrsc.org The non-linear structure of 4,4'-Difluorobenzophenone prevents the necessary molecular packing and alignment required for the formation of nematic or smectic liquid crystal phases. Consequently, there are no known applications of this specific compound based on liquid crystalline properties.

Derivatization for Functional Materials

Derivatization is a chemical process where a compound is transformed into a more complex product, or derivative, that has different chemical and physical properties, enabling a specific function. 4,4'-Difluorobenzophenone is an important substrate for derivatization, leading to a range of functional materials used in high-performance applications. solubilityofthings.comnbinno.com

A key example of such derivatization is its use in the synthesis of host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. Through palladium-catalyzed or other coupling reactions, the fluorine atoms can be substituted by larger, functional groups. For instance, reacting 4,4'-Difluorobenzophenone with molecules like N-phenyl-1-naphtylamine or various carbazole-based compounds yields larger, electronically active host materials designed to facilitate efficient energy transfer in OLED devices. mdpi.com

Table 2: Examples of Derivatization of 4,4'-Difluorobenzophenone for OLED Host Materials

Reactant Resulting Material Designation
N-phenyl-1-naphtylamine HB3
N-phenyl-2-naphtylamine HB4
3-naphthyl-9H-carbazole HB5
3-phenyl-9H-carbazole HB6
3-(4-(9H-carbazol-9-yl)phenyl)-9H-carbazole HB7

Data sourced from a study on benzophenone-based derivatives for OLEDs. mdpi.com

One of the most significant applications of 4,4'-Difluorobenzophenone is its role as a key monomer in the synthesis of polyetheretherketone (PEEK). nbinno.comwikipedia.org PEEK is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. nbinno.com

The synthesis of PEEK involves a nucleophilic aromatic substitution polycondensation reaction. In this process, 4,4'-Difluorobenzophenone is reacted with the disodium salt of 1,4-benzenediol (hydroquinone). nbinno.comwikipedia.org The highly reactive fluorine atoms on the benzophenone monomer are displaced by the phenoxide ions, forming the ether linkages that characterize the polymer backbone. The incorporation of the rigid benzophenone and phenyl groups into the polymer chain is directly responsible for PEEK's high glass transition and melting temperatures.

The resulting molecular architecture of PEEK, an aromatic polyether ketone, provides a unique combination of properties that makes it a substitute for metals in demanding environments. nbinno.com These applications span the aerospace, automotive, and medical industries. nbinno.com

Table 3: Properties of PEEK Derived from 4,4'-Difluorobenzophenone

Property Description
Thermal Stability High melting point (approx. 343 °C) and continuous use temperature.
Mechanical Properties Excellent strength, stiffness, and fatigue resistance.
Chemical Resistance Highly resistant to a wide range of organic and inorganic chemicals and hydrolysis. nbinno.comwikipedia.org
Biocompatibility Used in medical implants due to its inertness and compatibility with human tissue. nbinno.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)-4'-fluorobenzophenone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst. Key parameters include:

  • Temperature : Maintain 80–90°C during reflux to ensure efficient acylation .
  • Solvent : Dry nitrobenzene is preferred for its electron-deficient aromatic system, which stabilizes intermediates .
  • Work-up : Steam distillation removes nitrobenzene, followed by recrystallization in ethanol for purification .
  • pH Control : For analogous fluorobenzophenones, pH 4–6 minimizes side reactions (e.g., hydrolysis) .
    • Optimization Table :
ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.5 eq.>85%
Reaction Time45–60 minMaximizes conversion
SolventNitrobenzeneReduces byproducts

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(4-Fluorophenyl)-4'-fluorobenzophenone?

  • Structural Analysis :

  • X-ray Diffraction : Resolves dihedral angles between phenyl rings (e.g., ~57° for similar fluorobenzophenones) and hydrogen-bonding networks .
  • NMR : ¹⁹F NMR detects electronic effects of fluorine substitution (δ ≈ -110 ppm for aromatic F) .
  • IR Spectroscopy : Carbonyl stretching (C=O) appears at ~1660 cm⁻¹, while C-F stretches occur at 1220–1150 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated benzophenones, particularly regarding substituent effects?

  • Case Study : IR data for 4'-chloro-2-hydroxy-4-methoxybenzophenone shows variability in O-H stretching (broad vs. sharp peaks) depending on hydrogen-bonding environments .
  • Methodology :

  • Use DFT calculations to model substituent effects on vibrational frequencies.
  • Compare experimental and computed spectra to identify discrepancies caused by crystal packing or solvent interactions .

Q. What strategies are effective in evaluating the biological activity of 4-(4-Fluorophenyl)-4'-fluorobenzophenone derivatives, such as anti-fungal or anti-inflammatory properties?

  • Experimental Design :

  • In Vitro Assays : Test against Candida albicans (anti-fungal) or COX-2 inhibition (anti-inflammatory) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., hydroxyl, methyl groups) to assess potency changes. For example, 3-methyl substitution enhances anti-fungal activity by 30% .
    • Data Interpretation :
DerivativeIC₅₀ (COX-2 Inhibition)MIC (C. albicans)
Parent Compound12 µM50 µg/mL
3-Methyl Analog8 µM35 µg/mL

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallinity and stability of fluorobenzophenones?

  • Crystallography Insights :

  • The title compound forms O-H···O hydrogen bonds (2.75–2.85 Å) between hydroxyl and ketone groups, stabilizing the lattice .
  • Fluorine’s electronegativity enhances dipole-dipole interactions, increasing melting points by ~20°C compared to non-fluorinated analogs .

Methodological Guidance

Q. What safety protocols are essential when handling 4-(4-Fluorophenyl)-4'-fluorobenzophenone in laboratory settings?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of nitrobenzene vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.